4-bromo-9H-fluorene

概述

描述

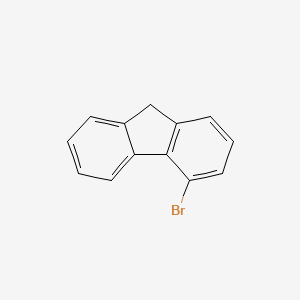

4-Bromo-9H-fluorene is an organic compound with the molecular formula C13H9Br. It is a derivative of fluorene, where a bromine atom is substituted at the 4th position of the fluorene ring. This compound is of interest due to its applications in organic synthesis and material science.

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light to initiate the reaction. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentrations can optimize the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions:

-

Amination : Reaction with amines (e.g., NH₃ or primary amines) in the presence of CuI and K₂CO₃ yields 4-amino-9H-fluorene derivatives .

-

Hydroxylation : Substitution with hydroxide ions (NaOH, H₂O) at 80°C produces 4-hydroxy-9H-fluorene .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Amination | NH₃, CuI, K₂CO₃, 110°C, 12 h | 78–85 | |

| Hydroxylation | NaOH, H₂O, 80°C, 6 h | 72 |

Cross-Coupling Reactions

The bromine site participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and NaOH (1.5 equiv.) at 80°C forms biaryl derivatives :

| Product Substituent | Boronic Acid Used | Yield (%) |

|---|---|---|

| 4-Phenyl | Phenylboronic acid | 86 |

| 4-(4-Methylphenyl) | 4-Methylphenylboronic acid | 85 |

| 4-(4-Fluorophenyl) | 4-Fluorophenylboronic acid | 78 |

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination .

Ullmann Coupling

Cu-mediated coupling with aryl iodides at 120°C yields diaryl derivatives (yields: 65–72%).

Bromination and Halogenation

4-Bromo-9H-fluorene undergoes further bromination under electrophilic conditions:

-

Dibromination : Treatment with N-bromosuccinimide (NBS) and BF₃·OEt₂ at RT for 5 minutes generates 4,5-dibromo-9H-fluorene (60% yield) .

Reaction Scope :

| Halogenating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| NBS | BF₃·OEt₂ | 4,5-Dibromo-9H-fluorene | 60 |

Reductive Coupling and Multi-Step Syntheses

One-pot reductive coupling with N-tosylhydrazones and arylboronic acids enables efficient synthesis of 9-biarylfluorenes :

-

Tosylhydrazone Formation : 9H-fluorene reacts with tosylhydrazide (1.5 equiv.) in toluene at 80°C.

-

Reductive Coupling : Intermediate reacts with arylboronic acids (1.1 equiv.) and K₂CO₃ (2.0 equiv.) at 110°C.

-

Suzuki Coupling : Final coupling with Pd(PPh₃)₄ (2 mol%) and NaOH affords biaryl products (yields: 40–86%) .

Mechanistic Insights

科学研究应用

Organic Synthesis

Synthetic Intermediates:

4-Bromo-9H-fluorene serves as a crucial intermediate in the synthesis of various complex organic molecules. For instance, it plays a role in the production of biaryl compounds through coupling reactions. A notable method involves the one-pot synthesis of 9-biarylfluorenes using this compound as a starting material, which demonstrates its utility in creating multifunctional organic compounds .

Fluorescent Markers:

The compound is also utilized in the development of fluorescent markers for biological applications. Its derivatives have been synthesized for labeling nucleic acids and imaging cell membranes, showcasing its importance in biochemical research . These applications leverage the photophysical properties of fluorene derivatives, such as their ability to undergo aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT), making them suitable for sensitive detection methods .

Materials Science

Organic Light Emitting Diodes (OLEDs):

this compound is explored in the realm of optoelectronics, particularly in OLEDs. Its derivatives exhibit favorable energy levels and thermal stability, making them ideal candidates for use in light-emitting devices . The incorporation of bromo substituents enhances the electronic properties of these materials, contributing to improved performance in OLED applications.

Dye-Sensitized Solar Cells (DSSCs):

Research has indicated that fluorene-based compounds can be effective in dye-sensitized solar cells due to their strong light absorption and charge transport capabilities. The modification of fluorene with bromine enhances its electron-donating properties, which is beneficial for increasing the efficiency of these solar cells .

Biological Research

Drug Development:

this compound derivatives have been identified as key intermediates in the synthesis of pharmacologically active compounds. For example, one study highlighted its role in the synthesis of lomitapide mesylate, a drug used to treat specific lipid disorders by inhibiting microsomal triglyceride transfer protein . This underscores the compound's relevance in pharmaceutical chemistry.

Fluorescence Imaging:

The compound's derivatives are being developed as fluorescent probes for imaging applications. Their ability to emit light upon excitation makes them suitable for tracking biological processes at the cellular level. This application is particularly valuable in studying cellular dynamics and interactions within live systems .

作用机制

The mechanism of action of 4-bromo-9H-fluorene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

相似化合物的比较

Similar Compounds

9-Bromofluorene: Another brominated fluorene derivative with the bromine atom at the 9th position.

2-Bromofluorene: Bromine atom at the 2nd position of the fluorene ring.

9-Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9th position.

Uniqueness

4-Bromo-9H-fluorene is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse organic compounds.

生物活性

4-Bromo-9H-fluorene, a derivative of fluorene, is gaining attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

- Molecular Formula : C₁₃H₉Br

- Molecular Weight : 245.115 g/mol

- CAS Registry Number : 1940-57-4

- IUPAC Name : this compound

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, compounds like thiazolidinones and azetidinones have been developed based on the fluorene structure, which demonstrated significant antimicrobial and anticancer properties against various cell lines.

Table 1: Synthesis Overview of Fluorene Derivatives

Antimicrobial Activity

Research indicates that this compound derivatives exhibit notable antimicrobial properties. The synthesized compounds were tested against multidrug-resistant (MDR) bacterial strains. For example, a study showed that certain thiazolidinone derivatives demonstrated superior activity compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. The compounds were evaluated against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Notably, some derivatives outperformed Taxol, a commonly used chemotherapy drug.

Case Studies

- Study on Thiazolidinone Derivatives :

- Hydrazinthiazole Derivatives :

The mechanism by which this compound derivatives exert their biological effects often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR disrupts DNA synthesis, leading to cell death in both cancerous and bacterial cells .

属性

IUPAC Name |

4-bromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWGSCNZZYLJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305757 | |

| Record name | 4-bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19459-33-7 | |

| Record name | 19459-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。